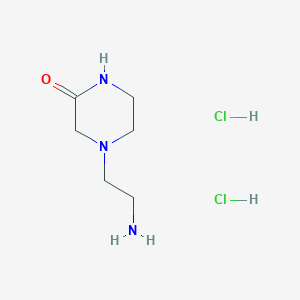
3-((6-Chloropyridazin-3-yl)amino)tetrahydrothiophene 1,1-dioxide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3-((6-Chloropyridazin-3-yl)amino)tetrahydrothiophene 1,1-dioxide consists of a tetrahydrothiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a pyridazine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms. The pyridazine ring is substituted at the 3-position with an amino group and at the 6-position with a chlorine atom.Applications De Recherche Scientifique
Medicine
This compound, with its unique structure, may have potential applications in the development of new pharmaceuticals. Its ability to act as a building block for more complex molecules could be explored in drug synthesis, particularly for treatments targeting diseases where sulfur-containing compounds are effective. However, specific applications in medicine are not detailed in the available resources .
Agriculture
In agriculture, the compound could be investigated for its role in plant protection or growth regulation. The presence of the pyridazine ring might interact with certain plant enzymes, affecting growth patterns or resistance to pests. Further research would be needed to determine its efficacy and safety for such uses .
Material Science
Material science could benefit from the compound’s properties, especially in the creation of new polymers or coatings. The sulfur dioxide moiety could impart specific characteristics like increased durability or chemical resistance to materials .
Environmental Science
Environmental science might find this compound useful in the study of atmospheric chemistry or as a reagent in environmental remediation processes, due to its potential reactivity with pollutants. It could also serve as a model compound for studying the environmental fate of similar organosulfur pollutants .
Energy
The compound’s potential applications in energy could be in the field of energy storage or conversion. Its chemical structure suggests that it could be used in the development of novel electrolytes for batteries or as a catalyst in energy-producing reactions .
Electronics
In electronics, the compound could be utilized in the design of organic semiconductors or as part of electronic materials that require specific electrical properties. The combination of a pyridazine ring and a thiophene structure could influence charge transport in organic electronic devices .
Mécanisme D'action
The mechanism of action of 3-((6-Chloropyridazin-3-yl)amino)tetrahydrothiophene 1,1-dioxide is not specified in the search results. As it is primarily used for research, its biological activity may depend on the specific context of the study.
Safety and Hazards
Propriétés
IUPAC Name |
6-chloro-N-(1,1-dioxothiolan-3-yl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2S/c9-7-1-2-8(12-11-7)10-6-3-4-15(13,14)5-6/h1-2,6H,3-5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTYLWZXGMRGTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((6-Chloropyridazin-3-yl)amino)tetrahydrothiophene 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1461919.png)












